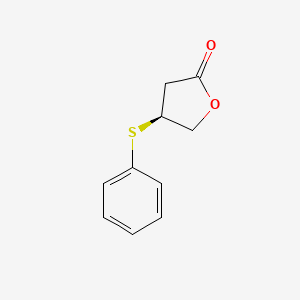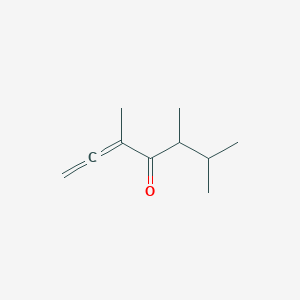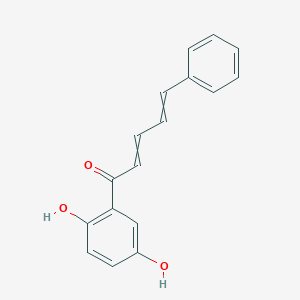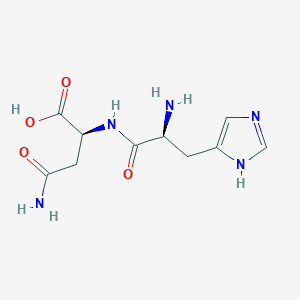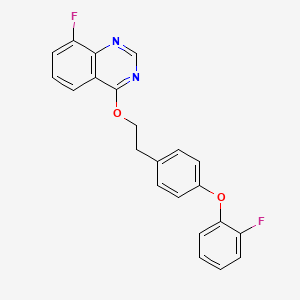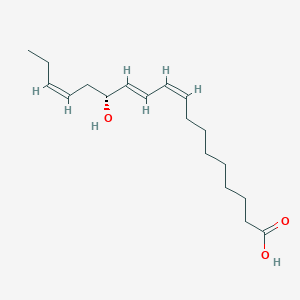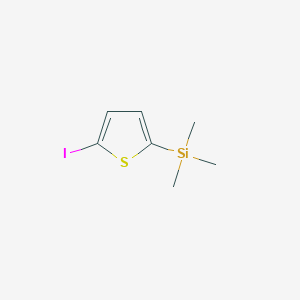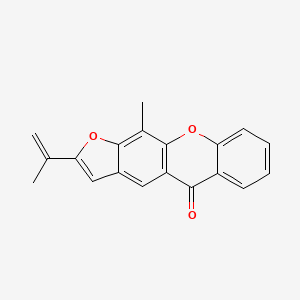
6H-Furo(3,2-b)xanthen-5-one, 11-methyl-2-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Furo(3,2-b)xanthen-5-one, 11-methyl-2-(1-methylethenyl)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of xanthones, which are characterized by a dibenzo-γ-pyrone framework. Xanthones are known for their diverse biological activities and have been extensively studied for their pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Furo(3,2-b)xanthen-5-one, 11-methyl-2-(1-methylethenyl)- typically involves multiple steps, including nucleophilic substitution, Knoevenagel condensation, and intramolecular cyclocondensation. The Hemetsberger–Knittel protocol is often employed, which includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation and thermolysis to promote intramolecular cyclocondensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6H-Furo(3,2-b)xanthen-5-one, 11-methyl-2-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to various functionalized derivatives.
Scientific Research Applications
6H-Furo(3,2-b)xanthen-5-one, 11-methyl-2-(1-methylethenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Furo(3,2-b)xanthen-5-one, 11-methyl-2-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5H-Furo[3,2-b]xanthen-5-one, 11-bromo-2-methyl-: Another xanthone derivative with similar structural features but different substituents.
7H-Furo[3’,2’4,5]furo[2,3-c]xanthen-7-one, 3a,12c-dihydro-8-hydroxy-6-methoxy-: A related compound with additional functional groups and a more complex structure.
Uniqueness
6H-Furo(3,2-b)xanthen-5-one, 11-methyl-2-(1-methylethenyl)- is unique due to its specific substituents and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
119712-60-6 |
|---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
11-methyl-2-prop-1-en-2-ylfuro[3,2-b]xanthen-5-one |
InChI |
InChI=1S/C19H14O3/c1-10(2)16-9-12-8-14-17(20)13-6-4-5-7-15(13)21-19(14)11(3)18(12)22-16/h4-9H,1H2,2-3H3 |
InChI Key |
YUQSWSMUXGCWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC4=CC=CC=C4C3=O)C=C(O2)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


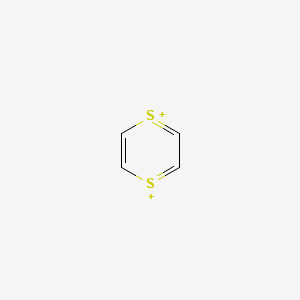
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)

![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
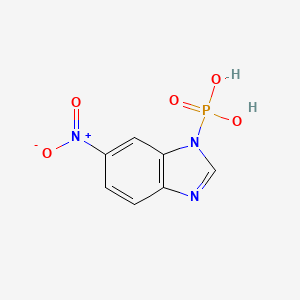
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)
